5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methoxy group, and a pyridin-3-ylmethyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with pyridin-3-ylmethylamine to yield 2-methoxy-N-(pyridin-3-ylmethyl)benzamide.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridin-2-ylmethyl group.
5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a pyridin-4-ylmethyl group.
Uniqueness
The uniqueness of 5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19(2)24(21,22)13-6-7-15(23-3)14(9-13)16(20)18-11-12-5-4-8-17-10-12/h4-10H,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZWCVGSCOUOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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